molecular formula C9H12INO4S B604234 N-(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide CAS No. 1428152-61-7

N-(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide

Katalognummer: B604234
CAS-Nummer: 1428152-61-7
Molekulargewicht: 357.17g/mol
InChI-Schlüssel: NCCLRWDHFIMGQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyethyl group, an iodine atom, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-iodo-2-methoxybenzenesulfonyl chloride and 2-aminoethanol.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of N-(2-oxoethyl)-5-iodo-2-methoxybenzene-1-sulfonamide.

    Reduction: Formation of N-(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-amine.

    Substitution: Formation of N-(2-hydroxyethyl)-5-substituted-2-methoxybenzene-1-sulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide has several applications in scientific research:

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

1428152-61-7

Molekularformel

C9H12INO4S

Molekulargewicht

357.17g/mol

IUPAC-Name

N-(2-hydroxyethyl)-5-iodo-2-methoxybenzenesulfonamide

InChI

InChI=1S/C9H12INO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3

InChI-Schlüssel

NCCLRWDHFIMGQW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)I)S(=O)(=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.